N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine
Description
N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is a spirocyclic compound featuring a 1-oxa-7-azaspiro[4.4]nonane core substituted with a pyrazin-2-yl group at the 3-amino position. This structure combines conformational rigidity from the spirocyclic system with the electron-deficient pyrazine ring, which is known to influence molecular interactions in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-pyrazin-2-yl-1-oxa-7-azaspiro[4.4]nonan-3-amine |
InChI |
InChI=1S/C11H16N4O/c1-2-13-8-11(1)5-9(7-16-11)15-10-6-12-3-4-14-10/h3-4,6,9,13H,1-2,5,7-8H2,(H,14,15) |
InChI Key |
FKYRWFHMDUNESV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(CO2)NC3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine typically involves the condensation of pyrazin-2-amine with a suitable spirocyclic precursor. One common method involves the reaction of pyrazin-2-amine with a spirocyclic ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like titanium tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrazine ring, leading to a wide range of substituted pyrazine compounds .
Scientific Research Applications
N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogs and Core Variations
(a) Spirocyclic Core Modifications
- 1-Oxa-7-azaspiro[4.4]nonane Derivatives: N-(1-Oxa-7-azaspiro[4.4]nonan-3-yl)acetamide (CAS: 2059927-99-8): Shares the same spirocyclic core but replaces the pyrazine substituent with an acetamide group. 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione: A related skeleton in natural products like pseurotins and azaspirene, synthesized stereoselectively from D-glucose. The dione groups enhance hydrogen-bonding capacity, contrasting with the amine functionality in the target compound .
- Spiro[3.5]nonane Systems: 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one: Features a smaller spiro ring ([3.5] vs. [4.4]) and a phenyl-ketone substituent. The reduced ring size and ketone group may alter solubility and steric demands, making it suitable for diverse applications in drug discovery .
(b) Heterocyclic Substituent Variations
- Pyrazine vs. Pyridine :
In CHK1 inhibitor studies, replacing pyridine with pyrazine in N-(pyrazin-2-yl)pyrimidin-4-amine (Compound 15) reduced steric clash but decreased potency by 75-fold compared to the parent compound. This highlights the trade-off between conformational adjustment and activity .
Functional Implications
- Spirocyclic Rigidity : The [4.4] spiro system offers greater conformational restriction than [3.5] systems, which may improve selectivity in protein-ligand interactions .
Biological Activity
N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine, a compound with the chemical formula CHNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that combines a pyrazine moiety with an azaspiro framework. The presence of the oxa and azaspiro groups contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 203.26 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that this compound acts as an inhibitor of the menin-MLL interaction, which is crucial in various hematological malignancies. This inhibition can lead to the disruption of oncogenic signaling pathways, making it a candidate for cancer therapy.
Anticancer Activity
A study highlighted its effectiveness against specific cancer cell lines, demonstrating significant cytotoxicity. The compound's ability to inhibit cell proliferation was assessed using assays such as MTT and colony formation tests.
Case Study: Inhibition of MLL Fusion Proteins
In a notable case study involving leukemia cell lines, this compound showed promising results in reducing the viability of cells harboring MLL fusion proteins. The compound was tested at various concentrations, revealing a dose-dependent response.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| K562 (CML) | 5.2 |
| MV4-11 (AML) | 3.8 |
| THP-1 (AML) | 4.5 |
Potential Therapeutic Uses
The compound is being investigated for its potential use in treating:
- Leukemia : By targeting MLL fusion proteins.
- Solid Tumors : Preliminary studies suggest activity against various solid tumor types.
- Inflammatory Diseases : Due to its structural similarities with known anti-inflammatory agents.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses, but further studies are required to fully understand its toxicity mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
